3-(1H-pyrazol-4-yl)-1,2-benzoxazole
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Overview
Description
3-(1H-pyrazol-4-yl)-1,2-benzoxazole is a heterocyclic compound that features both a pyrazole and a benzoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole typically involves the condensation of pyrazole derivatives with benzoxazole precursors. One common method involves the reaction of pyrazole-4-carbaldehyde with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C . This one-pot condensation reaction yields the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-4-yl)-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that may enhance its biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the pyrazole or benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially enhanced biological activities.
Scientific Research Applications
3-(1H-pyrazol-4-yl)-1,2-benzoxazole has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-4-yl)oxy-pyrazin-2-amine: Another compound with a pyrazole moiety, known for its potential as an HPK1 inhibitor.
1H-pyrazolo[3,4-b]pyridines: Compounds with similar structural features and significant biomedical applications.
Uniqueness
3-(1H-pyrazol-4-yl)-1,2-benzoxazole is unique due to the combination of the pyrazole and benzoxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-2-4-9-8(3-1)10(13-14-9)7-5-11-12-6-7/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBAJQOCXOIXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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